(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
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Description
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through various techniques, including condensation reactions and reactions involving acrylamides and thiourea, showcasing the diversity in synthetic approaches for this class of compounds (Kariuki et al., 2022); (Panchal & Patel, 2011).
- Structure Determination : Structural determination has been performed using techniques like NMR spectroscopy and single crystal X-ray diffraction, highlighting the importance of these methods in confirming the molecular structure of synthesized compounds (Lee et al., 2009).
Potential Applications
- Heterocyclic Synthesis : The compound serves as a building block in the synthesis of various heterocyclic compounds, indicating its utility in creating diverse molecular structures with potential applications in materials science, pharmacology, and agrochemicals (Mohareb et al., 2004).
- Bioisosteric Replacement Studies : Studies involving bioisosteric replacements have identified related acrylamides with potent activity, such as KCNQ2 opener activity, which suggests the importance of structural analogs of this compound in medicinal chemistry and drug development (Wu et al., 2004).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(7-5-14-4-6-16-17(11-14)25-13-24-16)20-12-15(18-3-1-10-26-18)22-9-2-8-21-22/h1-11,15H,12-13H2,(H,20,23)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXQNBLNPDEJZ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.